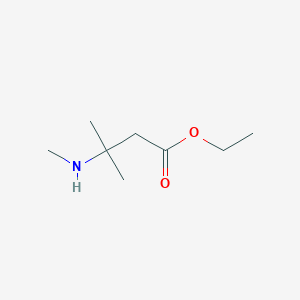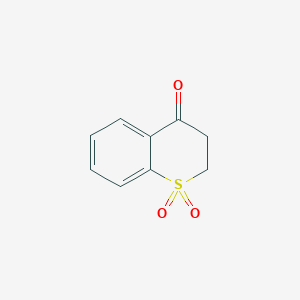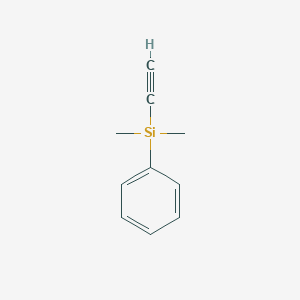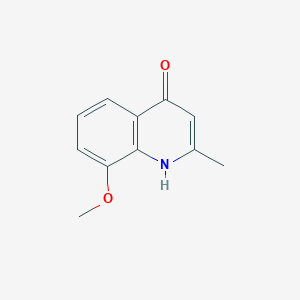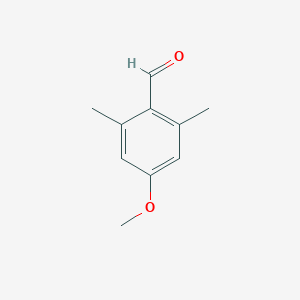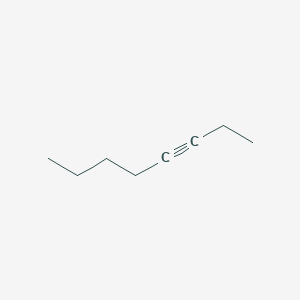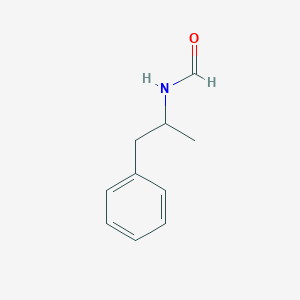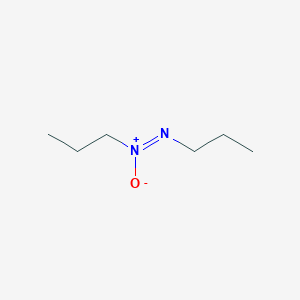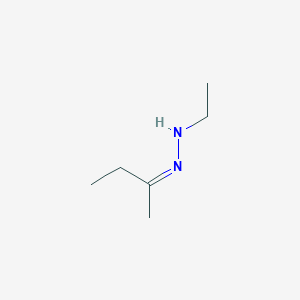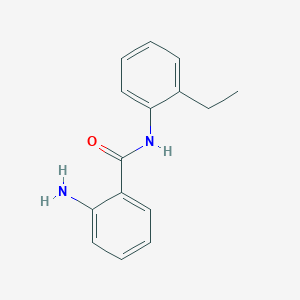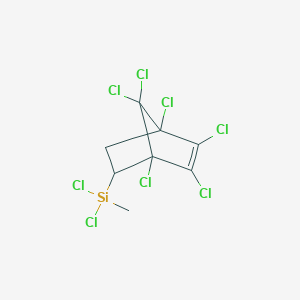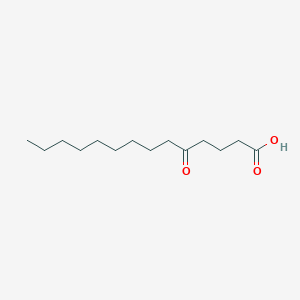![molecular formula C14H14N4OS B096642 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one CAS No. 15886-49-4](/img/structure/B96642.png)
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one, also known as Methylene Blue, is a heterocyclic aromatic compound that has been used in various scientific research applications. Its unique chemical structure and properties have made it a popular choice for many researchers in the field of biochemistry and pharmacology. In
Mécanisme D'action
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue acts as an electron acceptor in the mitochondrial electron transport chain, where it can accept electrons from NADH and FADH2. This results in the generation of an electrochemical gradient that is used to produce ATP. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue also has the ability to cross the blood-brain barrier and act as a monoamine oxidase inhibitor, which can increase the levels of certain neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function and increase ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been shown to have neuroprotective effects, where it can protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties, where it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in lab experiments is its ability to act as an electron acceptor in the mitochondrial electron transport chain. This makes it a useful tool for studying mitochondrial function and ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is also relatively cheap and easy to obtain, making it a popular choice for many researchers. However, one of the limitations of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is its potential toxicity at high concentrations. It is important to use 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in a controlled manner to avoid any adverse effects.
Orientations Futures
There are many potential future directions for 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have neuroprotective effects and could potentially be used to slow the progression of these diseases. Another area of interest is its potential use in cancer therapy. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties and could potentially be used in combination with other drugs to improve cancer treatment outcomes. Overall, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is a promising compound that has many potential applications in scientific research.
Méthodes De Synthèse
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue can be synthesized using various methods, including reduction of 3,7-diamino-5-phenothiazinium chloride, oxidation of 3,7-diamino-5-methylphenothiazinium chloride, and oxidation of 3,7-diamino-5-phenoxazine chloride. The most commonly used method for synthesizing 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is the reduction of 3,7-diamino-5-phenothiazinium chloride using sodium dithionite.
Applications De Recherche Scientifique
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been extensively used in scientific research for its various applications. It has been used as a staining agent for biological tissues, as well as a redox indicator in chemical reactions. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been used in photodynamic therapy, where it is used to generate singlet oxygen to kill cancer cells. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been used as an electron acceptor in mitochondrial electron transport chain experiments.
Propriétés
Numéro CAS |
15886-49-4 |
|---|---|
Nom du produit |
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one |
Formule moléculaire |
C14H14N4OS |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
3,7,8,10-tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
Clé InChI |
JHKJALFSUJCKQN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



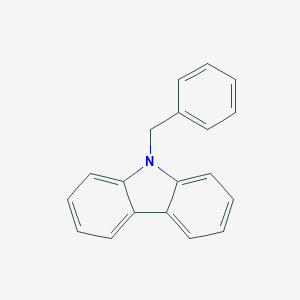
![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
